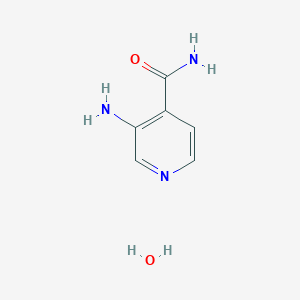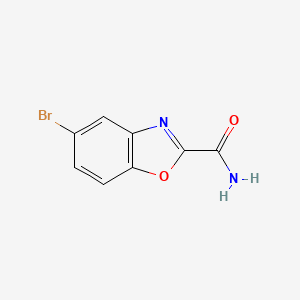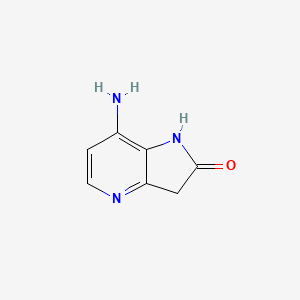
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (7,8-DFTHIQ-HCl) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a derivative of the naturally occurring tetrahydroisoquinoline alkaloid, which is found in a variety of plants and animals. 7,8-DFTHIQ-HCl is a white powder that is soluble in water and can be synthesized in the laboratory. It is an important research tool for scientists who are investigating the biological effects of this compound.
Scientific Research Applications
Inhibitors of Enzymatic Activity
Research has shown that derivatives of tetrahydroisoquinoline, including those with modifications such as chlorination, have potent inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition suggests potential therapeutic utility in conditions where modulation of epinephrine levels is beneficial (Demarinis et al., 1981).
Local Anesthetic Activity
A study focused on synthesizing a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated significant local anesthetic activity in rabbit eyes. These compounds, produced via the Pictet–Spengler reaction, showed higher anesthetic effectiveness than lidocaine, indicating potential as safer, more effective local anesthetics (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
The analgesic and anti-inflammatory properties of certain tetrahydroisoquinoline derivatives have been explored, showing promise in medical applications as non-narcotic analgesics. One study highlighted a compound's significantly greater anti-inflammatory effect compared to diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).
Anticancer Activity
Derivatives of tetrahydroisoquinoline have been identified with selective anticancer activity. For instance, certain compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, suggesting their potential in developing targeted cancer therapies (Mohler et al., 2006).
Synthesis and Chemical Properties
Studies have also delved into the synthetic pathways and chemical properties of tetrahydroisoquinoline derivatives, exploring efficient methods for their synthesis and functionalization. This includes work on regioselective monofluorination and difluoromethylation of tetrahydroisoquinolines, contributing to the development of novel compounds with potential pharmacological applications (Punirun et al., 2018).
Safety And Hazards
properties
IUPAC Name |
7,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHRXUXFXWORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)
![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)
![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)



